(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-chlorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:
4-chlorobenzaldehyde+4-ethoxyacetophenoneNaOH/EtOHthis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(4-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- (2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(18)9-7-14/h3-12H,2H2,1H3/b12-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOYJPNYLCAKIL-LFYBBSHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196758 | |
Record name | (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001435-07-9 | |
Record name | (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001435-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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